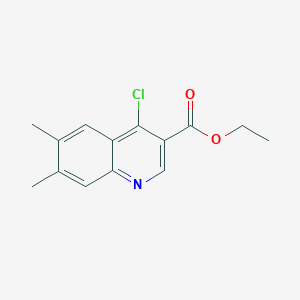

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Description

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate (CAS: N/A, PubChem CID: 1479090) is a quinoline derivative characterized by a chloro substituent at position 4 and methyl groups at positions 6 and 7, with an ethyl ester at position 2. Its molecular formula is C₁₅H₁₄ClNO₂, and molecular weight is 263.73 g/mol .

Properties

IUPAC Name |

ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-12-6-9(3)8(2)5-10(12)13(11)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLDBGFOOSNCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481352 | |

| Record name | Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-15-2 | |

| Record name | Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Core Quinoline Synthesis

The quinoline core with 6,7-dimethyl substitution can be synthesized via condensation reactions involving appropriately substituted anilines or acetophenone derivatives. For example, 2-aminoacetophenone derivatives with methyl groups at the 4 and 5 positions (corresponding to 6 and 7 in quinoline numbering) condense with β-ketoesters such as ethyl acetoacetate to form quinoline-3-carboxylate scaffolds under catalytic conditions.

Microwave-assisted synthesis using heterogeneous catalysts like Montmorillonite K-10 clay has been demonstrated to efficiently produce ethyl-2,4-dimethylquinoline-3-carboxylate analogs in high yield and short reaction times, which can be adapted for 6,7-dimethyl derivatives by using suitably substituted starting materials. This method involves mixing 2-aminoacetophenone derivatives with ethyl acetoacetate and irradiating under microwave conditions, typically at 560 W for 5 minutes, achieving yields above 90% with catalysts such as Montmorillonite K-10 or silica gel.

Esterification Process

The carboxylate group at position 3 is introduced or modified via esterification. Typically, the quinoline-3-carboxylic acid or its precursor is reacted with ethanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. Industrially, continuous flow reactors are employed to maintain consistent temperature and reaction conditions, improving yield and scalability. The reaction mixture is then cooled, and the ester product is isolated by filtration or extraction, followed by purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted quinoline derivatives.

- Oxidation reactions produce carboxylic acids.

- Reduction reactions result in dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its use in developing new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its stable quinoline structure.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Quinoline-3-carboxylates

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate (CAS: 318685-01-7)

- Molecular Formula: C₁₂H₈ClF₂NO₂

- Molecular Weight : 271.65 g/mol

- Key Differences : Fluorine atoms at positions 6 and 7 instead of methyl groups.

- Lipophilicity: Lower logP (predicted) due to fluorine’s polarity, contrasting with the hydrophobic methyl groups in the target compound . Availability: Actively supplied by American Elements and Combi-Blocks (Product Code: QC-5761) .

Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (CAS: 338954-49-7)

- Molecular Formula: C₁₅H₁₄ClNO₂

- Molecular Weight : 263.73 g/mol

- Key Differences : Methyl groups at positions 5 and 7 (vs. 6 and 7 in the target compound).

- Impact :

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (7e)

- Molecular Formula: C₁₃H₁₁ClNO₃

- Molecular Weight : 265.69 g/mol

- Key Differences : Methoxy group at position 7 instead of methyl.

- Impact: Solubility: Methoxy’s electron-donating nature increases polarity, enhancing aqueous solubility compared to methyl . Synthetic Route: Methoxy introduction via nucleophilic substitution with methanol/POCl₃, differing from methylation strategies .

Halogenated Derivatives

Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate

- Molecular Formula : C₁₆H₁₂Br₄N₂O₄

- Molecular Weight : 623.81 g/mol

- Key Differences : Bromine atoms at positions 5, 8, and 2, with dimethoxy groups at 6 and 7.

- Applications: Potential use in anticancer agents due to bromine’s DNA intercalation properties .

Functional Group Modifications

4-Chloro-6,7-dimethoxyquinoline (CAS: 27034-51-1)

- Molecular Formula: C₁₁H₁₀ClNO₂

- Molecular Weight : 223.66 g/mol

- Key Differences : Lacks the ethyl ester at position 3; dimethoxy substituents at 6 and 7.

- Impact :

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | N/A | C₁₅H₁₄ClNO₂ | 263.73 | 4-Cl, 6,7-diMe |

| Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | 318685-01-7 | C₁₂H₈ClF₂NO₂ | 271.65 | 4-Cl, 6,7-diF |

| Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | 338954-49-7 | C₁₅H₁₄ClNO₂ | 263.73 | 4-Cl, 5,7-diMe |

| 4-Chloro-6,7-dimethoxyquinoline | 27034-51-1 | C₁₁H₁₀ClNO₂ | 223.66 | 4-Cl, 6,7-diOMe |

Biological Activity

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is a quinoline derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with the molecular formula C14H14ClNO2, has garnered attention due to its potential therapeutic applications and mechanisms of action that disrupt cellular processes.

- Molecular Formula: C14H14ClNO2

- Molecular Weight: 263.72 g/mol

- Structure: The compound features a quinoline ring with specific substituents that influence its reactivity and biological activity.

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which may lead to cell death in rapidly dividing cells such as cancer cells.

- Enzyme Inhibition: It has been suggested that this compound may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

- Pharmacological Activity: Quinoline derivatives are often explored for their pharmacological potential, including anti-inflammatory properties alongside antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Investigated for effectiveness against various bacterial strains. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines by disrupting cellular functions. |

| Anti-inflammatory | Potential to reduce inflammation through modulation of inflammatory pathways. |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity:

- A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition zones in agar diffusion assays.

-

Anticancer Properties:

- In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) showed that this compound induced apoptosis and inhibited cell proliferation at specific concentrations. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

-

Pharmacological Studies:

- Structural activity relationship (SAR) studies suggested that modifications on the quinoline ring significantly impact the compound's potency against cancer cells. For instance, variations in substituents at positions 4 and 6 were correlated with enhanced biological activity.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the quinoline core followed by functionalization. For example:

- Chlorination : A POCl₃-mediated chlorination step at the 4-position of the quinoline ring under reflux conditions is critical. Reaction time and temperature must be optimized to avoid over-chlorination .

- Esterification : Ethanol is used to esterify the carboxylic acid precursor, often catalyzed by acids like H₂SO₄ or bases like triethylamine. Purity can be improved via recrystallization or column chromatography .

Q. How should researchers handle solubility challenges for this compound in experimental settings?

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Q. What are the known biological activities of structurally similar quinoline derivatives, and how might they inform research on this compound?

| Compound | Substituents | Biological Activity | Reference |

|---|---|---|---|

| Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate | Cl, OMe | Anticancer (topoisomerase inhibition) | |

| Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate | NHMe, CF₃ | Antibacterial | |

| This compound’s dimethyl groups may enhance lipophilicity, potentially improving membrane permeability for antimicrobial or antitumor applications . |

Advanced Research Questions

Q. How can researchers optimize the chlorination step in the synthesis to minimize by-products?

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?

Q. How should contradictory data regarding the compound’s biological activity across different studies be addressed?

- Dose-Response Validation : Replicate assays (e.g., MIC for antimicrobial activity) across multiple concentrations to establish EC₅₀ values .

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell lines (e.g., HepG2 vs. MCF-7) .

Q. What strategies can be employed to develop a sensitive HPLC-MS method for quantifying this compound in complex matrices?

Q. How do modifications to the substituents on the quinoline core affect the compound’s physicochemical and biological properties?

- Methyl vs. Methoxy : Dimethyl groups increase logP (lipophilicity) compared to methoxy, potentially enhancing blood-brain barrier penetration .

- Chlorine Position : 4-Cl is critical for electrophilic interactions with target proteins; substitution at other positions reduces activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.